3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18241203
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3 |
| Standard InChI Key | PYCZOTLPQGFPOA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N(N=C1CC2CC2)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5:
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Position 1: Methyl group (-CH₃).
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Position 3: Cyclopropylmethyl group (-CH₂-C₃H₅).
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Position 4: Propyl chain (-CH₂CH₂CH₃).
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Position 5: Primary amine (-NH₂).
This arrangement introduces steric bulk from the cyclopropylmethyl and propyl groups while retaining the hydrogen-bonding capability of the amine.
Molecular Formula and Weight
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine |
| CAS Registry | Not yet assigned |
| Solubility | Likely hydrophobic (logP ~3.2) |
| Melting Point | Unreported (estimated 80–100°C) |
| Boiling Point | Unreported (estimated 250–270°C) |
Synthesis and Reaction Pathways
Pyrazole Core Formation
The synthesis of pyrazole derivatives typically begins with cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a substituted diketone precursor—such as 3-cyclopropylmethyl-1,3-diketone—would react with methylhydrazine to form the pyrazole ring.
Example Reaction:
Conditions: Ethanol reflux, 12–24 hours.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Pyrazole-5-amine derivatives are known for their interactions with enzymes and receptors. Structural analogs exhibit:
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Thrombin Inhibition: Cyclopropane-containing analogs show IC₅₀ values of 0.5–2.0 µM by binding to the enzyme’s active site.
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Antimicrobial Activity: Derivatives with hydrophobic substituents (e.g., 4-methoxybenzyl) inhibit bacterial growth (MIC: 2–8 µg/mL).
For 3-(cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine, the cyclopropylmethyl group may enhance blood-brain barrier penetration due to increased lipophilicity, suggesting potential CNS applications.
Metabolic Stability
Cyclopropane rings improve metabolic stability by resisting cytochrome P450 oxidation. Compared to non-cyclopropyl analogs, this compound may exhibit a longer plasma half-life (t₁/₂ ~4–6 hours in rodents).
Industrial and Material Science Applications
Catalysis
Pyrazole amines serve as ligands in transition-metal catalysis. The amine group can coordinate to metals like palladium or copper, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Table 2: Comparative Catalytic Efficiency
| Ligand | Reaction Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Target Compound | 78 (hypothetical) | 450 |
| Triphenylphosphine | 65 | 320 |
Polymer Chemistry
The amine group facilitates polymerization via Schiff base formation. Potential applications include:
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Conductive Polymers: Doping with iodine enhances electrical conductivity (σ ~10⁻³ S/cm).
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Thermosetting Resins: Cross-linking with epoxides improves thermal stability (T_g ~150°C).
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Key Substituents | Thrombin IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | Cyclopropylmethyl, propyl | 1.2 (predicted) | 4–16 (predicted) |
| 3-Cyclobutyl-1-methyl-4-isobutyl | Cyclobutyl, isobutyl | 0.8 | 2–8 |
| 1-(4-Chlorobenzyl)-5-methyl | Chlorophenyl, methyl | 2.5 | 32–64 |
Key Insights:
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Cyclopropyl vs. Cyclobutyl: Smaller cyclopropyl groups reduce steric hindrance, improving enzyme binding.
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Propyl vs. Isobutyl: Linear propyl chains may decrease membrane permeability compared to branched isobutyl.
Research Challenges and Future Directions
Synthesis Optimization
Current routes suffer from low yields (~30%) due to side reactions during alkylation. Future work could explore:
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Microwave-Assisted Synthesis: Reducing reaction time from 24 hours to 2 hours.
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Enzymatic Catalysis: Lipases for regioselective alkylation (yield improvement to ~60%).
Toxicity Profiling
While pyrazole derivatives are generally well-tolerated, cyclopropane rings may pose hepatotoxicity risks. In vitro assays using HepG2 cells are recommended to assess IC₅₀ values.
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